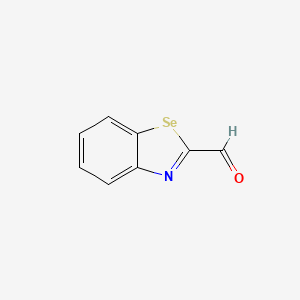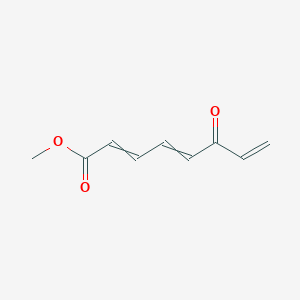![molecular formula C14H18N4O6 B14290584 N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 126759-26-0](/img/structure/B14290584.png)
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, an oxopropan-2-yl group, and a dinitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dinitrobenzoic acid with diethylamine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the oxopropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can produce a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with active sites of enzymes, while the dinitrobenzamide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-4-nitrobenzamide
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-2,4-dinitrobenzamide
Uniqueness
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups on the benzamide ring, which influences its chemical reactivity and biological activity. The combination of the diethylamino and oxopropan-2-yl groups also contributes to its distinct properties compared to other similar compounds.
Propiedades
Número CAS |
126759-26-0 |
|---|---|
Fórmula molecular |
C14H18N4O6 |
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
N-[1-(diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H18N4O6/c1-4-16(5-2)14(20)9(3)15-13(19)10-6-11(17(21)22)8-12(7-10)18(23)24/h6-9H,4-5H2,1-3H3,(H,15,19) |
Clave InChI |
RWKPASLBSJEORF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)



![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




